Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate
Overview
Description
Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate is a perfluorinated compound known for its unique chemical properties, including high thermal stability and resistance to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate typically involves the fluorination of octanesulfonic acid derivatives. One common method includes the electrochemical fluorination (ECF) process, where octanesulfonic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the highly fluorinated product.
Industrial Production Methods: Industrial production often employs large-scale electrochemical fluorination due to its efficiency in producing highly fluorinated compounds. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with fluorine, yielding this compound with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Reduction Reactions: Although the compound is highly stable, under specific conditions, it can be reduced to form partially fluorinated derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Reducing Agents: Strong reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions to achieve reduction.
Major Products:
Substitution Products: Depending on the nucleophile, products can include fluorinated amines or thiols.
Reduction Products: Partially fluorinated octanesulfonates.
Scientific Research Applications
Chemistry: Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate is used as a surfactant in various chemical reactions, particularly in emulsion polymerization processes to produce fluoropolymers.
Biology and Medicine: In biological research, this compound is used to study the effects of perfluorinated compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Industrially, it is used in the manufacture of stain-resistant fabrics, firefighting foams, and non-stick coatings due to its hydrophobic and lipophobic properties.
Mechanism of Action
The compound exerts its effects primarily through its strong fluorine-carbon bonds, which confer high stability and resistance to degradation. In biological systems, it can interact with proteins and cell membranes, potentially disrupting normal cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to affect lipid metabolism and protein binding.
Comparison with Similar Compounds
- Sodium perfluorooctanoate (PFOA)
- Sodium perfluorooctanesulfonate (PFOS)
- Sodium perfluorohexanesulfonate (PFHxS)
Comparison: Sodium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate is unique due to its longer carbon chain and higher degree of fluorination compared to PFOA and PFOS. This results in greater thermal stability and resistance to degradation. like other PFAS, it is persistent in the environment and poses potential health risks, necessitating careful management and regulation.
Properties
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF17O3S.Na/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOXGRIKWKXDIJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635462 | |
Record name | Sodium perfluorooctanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4021-47-0 | |
Record name | Sodium perfluorooctanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004021470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium perfluorooctanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM PERFLUOROOCTANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI73U4YAE8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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